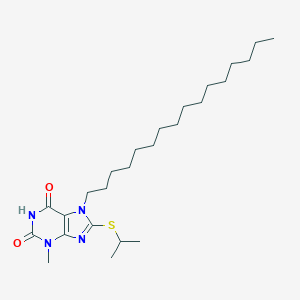

7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione, commonly known as Dipyridamole, is a synthetic nucleoside analog that has been extensively studied for its potential therapeutic applications. Dipyridamole has been shown to have a wide range of biological effects, including antiplatelet, vasodilatory, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Dipyridamole is complex and involves multiple pathways. Dipyridamole inhibits the uptake of adenosine by platelets and endothelial cells, which leads to an increase in extracellular adenosine levels. Adenosine has a wide range of biological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. Dipyridamole also inhibits the activity of phosphodiesterase enzymes, which leads to an increase in cyclic AMP levels. Cyclic AMP has a wide range of biological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.

Biochemical and Physiological Effects:

Dipyridamole has a wide range of biochemical and physiological effects, including antiplatelet, vasodilatory, and anti-inflammatory properties. Dipyridamole inhibits the uptake of adenosine by platelets and endothelial cells, which leads to an increase in extracellular adenosine levels. Adenosine has a wide range of biological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. Dipyridamole also inhibits the activity of phosphodiesterase enzymes, which leads to an increase in cyclic AMP levels. Cyclic AMP has a wide range of biological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Dipyridamole has several advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying adenosine signaling pathways. Another advantage is that it has been extensively studied in a wide range of diseases, which makes it a useful tool for translational research. One limitation is that it has a relatively low yield, which can make it difficult to obtain large quantities for experiments. Another limitation is that it has a relatively short half-life, which can make it difficult to maintain consistent levels in vivo.

Future Directions

There are several future directions for Dipyridamole research. One direction is to develop new synthesis methods that can improve the yield and purity of the compound. Another direction is to investigate the potential of Dipyridamole as a therapeutic agent in new disease areas, such as infectious diseases and autoimmune disorders. Another direction is to investigate the potential of Dipyridamole as a tool for studying adenosine signaling pathways in more detail. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of Dipyridamole, particularly in relation to its use in combination with other drugs.

Synthesis Methods

Dipyridamole is synthesized by reacting 2,6-diaminopurine with hexadecylbromide in the presence of potassium carbonate. The resulting product is then subjected to a series of reactions involving isopropylthiol, acetic anhydride, and sodium hydroxide to yield the final product. The yield of Dipyridamole is typically around 50%.

Scientific Research Applications

Dipyridamole has been extensively studied for its potential therapeutic applications in a wide range of diseases, including cardiovascular disease, cancer, and neurological disorders. In cardiovascular disease, Dipyridamole has been shown to have antiplatelet and vasodilatory effects, which can help prevent blood clots and improve blood flow. In cancer, Dipyridamole has been shown to have anti-inflammatory and anti-angiogenic properties, which can help prevent the growth and spread of cancer cells. In neurological disorders, Dipyridamole has been shown to have neuroprotective effects, which can help prevent neuronal damage and improve cognitive function.

properties

IUPAC Name |

7-hexadecyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-21-22(26-25(29)32-20(2)3)28(4)24(31)27-23(21)30/h20H,5-19H2,1-4H3,(H,27,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQCEJLAABGONJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-3-bromo-5-(4-bromo-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403467.png)

![Isopropyl 2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B403469.png)

![1,4-Bis[(2,4-dichlorophenoxy)acetyl]-1,4-diazepane](/img/structure/B403470.png)

![Ethyl 6-methyl-2-[(2-phenylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B403471.png)

![3-bromo-5-(4-bromothiophen-2-yl)-N-(4-chloro-2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403474.png)

![3-bromo-5-(4-bromo-2-thienyl)-N-(2-chloro-3-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403475.png)

![3-bromo-5-(4-bromothiophen-2-yl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403476.png)

![3-bromo-5-(4-bromothiophen-2-yl)-N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403477.png)

![Isopropyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B403478.png)

![3-{[(4-methylphenyl)sulfanyl]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-bromophenyl)hydrazone]](/img/structure/B403483.png)